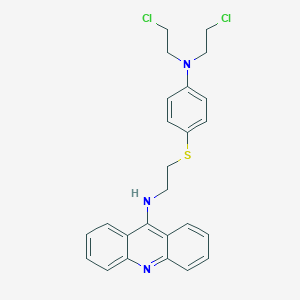

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine

Description

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine (CAS: 130031-45-7) is a synthetic acridine derivative with a molecular formula of C25H25Cl2N3O and a molecular weight of 454.392 g/mol . The compound features a bis(2-chloroethyl)amino group attached to a phenyl ring via a thioethyl linker, connected to the 9-position of the acridine core. Physical properties include a density of 1.301 g/cm³, boiling point of 670.1°C, and flash point of 359.1°C .

Properties

IUPAC Name |

N-[2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylethyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3S/c26-13-16-30(17-14-27)19-9-11-20(12-10-19)31-18-15-28-25-21-5-1-3-7-23(21)29-24-8-4-2-6-22(24)25/h1-12H,13-18H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMICDVYAQYSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCSC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156313 | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-48-0 | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bis(2-chloroethyl)amine Hydrochloride as a Key Intermediate

Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) serves as the primary alkylating agent for introducing the DNA-crosslinking moiety. Its synthesis typically involves treating ethylene dichloride with ammonia under controlled conditions, though commercial availability simplifies procurement. In the context of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine, this reagent reacts with aromatic amines to form the critical bis(2-chloroethyl)amino-phenyl intermediate.

For example, in analogous syntheses, bis(2-chloroethyl)amine hydrochloride reacts with substituted anilines in high-boiling solvents like chlorobenzene or sulfolane at 110–150°C. A representative procedure involves refluxing equimolar amounts of the amine and alkylating agent in chlorobenzene for 24–72 hours, achieving yields of 51–85% after purification via silica gel chromatography or recrystallization.

Thioethyl Linker Installation

The thioethyl (-S-CH2-CH2-) bridge connects the acridine and phenyl groups. This linkage is typically formed via nucleophilic substitution or thiol-ene chemistry. One approach involves reacting 9-acridinamine with 1,2-dibromoethane in the presence of a thiophenol derivative. For instance, 4-aminothiophenol can be treated with 1,2-dibromoethane to form 4-(2-bromoethylthio)aniline, which subsequently undergoes amination with 9-acridinamine.

Alternative methods employ Mitsunobu reactions or disulfide crosslinking, though these are less common due to competing side reactions. The choice of base (e.g., potassium carbonate or sodium hydroxide) and solvent (e.g., DMF or DMSO) significantly impacts yield, with polar aprotic solvents favoring thioether formation.

Optimized Reaction Conditions and Protocols

Solvent and Temperature Optimization

Data from analogous syntheses highlight sulfolane as a superior solvent for alkylation reactions involving bis(2-chloroethyl)amine hydrochloride. Its high dielectric constant (ε = 43.3) and boiling point (285°C) facilitate prolonged reflux without decomposition. For example, heating 5-amino-2,4-difluorophenol with bis(2-chloroethyl)amine hydrochloride in sulfolane at 150°C for 16 hours under nitrogen yielded 80.3% of the desired piperazine derivative.

By contrast, chlorobenzene and n-butanol offer moderate yields (51–60%) but require extended reaction times (24–72 hours). The table below summarizes key solvent systems and their outcomes:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Sulfolane | 150 | 16 | 80.3 | Precipitation with acetone |

| Chlorobenzene | 110–150 | 24–72 | 51–85 | Flash chromatography |

| n-Butanol | 110 | 72 | 59 | Recrystallization (MeOH) |

Stoichiometry and Catalysis

Molar ratios of 1:1 (amine:alkylating agent) are standard, though excess bis(2-chloroethyl)amine hydrochloride (1.2–1.5 equiv) improves yields in sterically hindered systems. For instance, a 20% excess of the alkylating agent increased the yield of 1-(2,3-dichlorophenyl)piperazine from 75% to 92%. Catalytic additives like p-toluenesulfonamide or phase-transfer agents (e.g., tetrabutylammonium bromide) are occasionally used to accelerate kinetics.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with gradients of dichloromethane:methanol (30:1 to 20:1) effectively isolates the target compound from unreacted starting materials and byproducts. For larger scales, recrystallization from methanol or acetone provides >95% purity, as demonstrated in the synthesis of benzo[b]thiophen-4-ylpiperazine.

Spectroscopic Validation

-

1H NMR : Key signals include aromatic protons from the acridine (δ 7.2–8.5 ppm) and methylene groups adjacent to sulfur (δ 2.8–3.4 ppm).

-

LC-MS : The molecular ion peak at m/z 470.5 [M+H]+ confirms the molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation or over-alkylation at the acridine nitrogen can occur. To suppress this, reactions are conducted under inert atmospheres with strict temperature control. For example, maintaining the reaction at 150°C in sulfolane minimizes decomposition while ensuring complete alkylation.

Moisture Sensitivity

Bis(2-chloroethyl)amine hydrochloride is hygroscopic, necessitating anhydrous conditions. Storage over molecular sieves and the use of dried solvents (e.g., chlorobenzene distilled over CaH2) prevent hydrolysis.

Comparative Analysis of Methodologies

The table below contrasts three representative protocols for synthesizing analogous bis(2-chloroethyl)amino-containing compounds:

| Parameter | Sulfolane Method | Chlorobenzene Method | n-Butanol Method |

|---|---|---|---|

| Yield | 80–92% | 51–85% | 59–84% |

| Reaction Time | 14–16 h | 24–72 h | 72 h |

| Purification | Precipitation | Chromatography | Recrystallization |

| Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the acridine ring, potentially leading to the formation of amines or dihydroacridine derivatives.

Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or dihydroacridine derivatives.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.

Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA, leading to cell death.

Mechanism of Action

The compound exerts its effects primarily through alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.

Comparison with Similar Compounds

Substituent Variations in 9-Acridinamine Derivatives

Several structurally related 9-acridinamine derivatives (Table 1) exhibit modifications in the substituent groups, influencing their physicochemical and biological properties:

Key Observations :

Alkylating Activity and Toxicity

Compounds with bis(2-chloroethyl)amino groups exhibit alkylating properties, damaging DNA via crosslinking. Comparisons include:

- Bendamustine Derivatives (): Bendamustine-related compounds (e.g., C32H41Cl3N6O4) share the bis(chloroethyl)amino motif but replace acridine with benzimidazole. Bendamustine is clinically used for lymphoma, suggesting the target compound’s acridine moiety could offer alternative mechanisms (e.g., topoisomerase inhibition) .

Pharmacological and Toxicological Profiles

| Parameter | Target Compound | CAS 4251-89-2 (Analog) | Bendamustine Derivatives |

|---|---|---|---|

| DNA Interaction | Intercalation + alkylation | Alkylation | Alkylation + benzimidazole |

| Mutagenicity | Not reported | Positive (MUREAV assay) | Clinically established |

| Molecular Weight | 454.39 g/mol | 462.08 g/mol | ~680 g/mol (Compound 11) |

| Potential Applications | Anticancer (preclinical) | Anticancer (research phase) | Approved (lymphoma, myeloma) |

Notes:

Biological Activity

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine, commonly referred to as Acrinamine, is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an acridine moiety with a bis(2-chloroethyl)amino group. This structural configuration is significant as it relates to the compound's biological activity, particularly its ability to alkylate DNA.

- Molecular Formula : C₁₈H₁₈Cl₂N₂S

- Molecular Weight : 470.5 g/mol

- CAS Number : 130031-48-0

Acrinamine primarily exerts its biological effects through the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is characteristic of many alkylating agents used in chemotherapy, targeting rapidly dividing cancer cells.

Anticancer Properties

Research has indicated that Acrinamine possesses significant anticancer properties due to its ability to induce cell death through DNA damage. The compound has been investigated for its efficacy against various cancer cell lines. Key findings include:

- Cell Line Studies : Acrinamine demonstrated cytotoxic effects in human cancer cell lines such as breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .

- Mechanistic Studies : Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of Acrinamine:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine, and how should intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving bis(2-chloroethyl)amine and acridinamine precursors. For example, acridine derivatives are often functionalized at the 9-position using alkylation or thioether-forming reactions . Key intermediates should be characterized via 1H/13C NMR (to confirm substitution patterns), ESI-MS (for molecular weight verification), and IR spectroscopy (to track functional groups like -NH or -S-). Yield optimization requires careful control of reaction stoichiometry and temperature, as seen in analogous acridine syntheses .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula.

- NMR Spectroscopy resolves structural ambiguities: the acridine aromatic protons (δ 7.5–9.0 ppm) and the ethylthio group (δ 2.5–3.5 ppm) are diagnostic .

- HPLC with UV detection (λ ~260–300 nm, typical for acridines) assesses purity >95% .

- Elemental Analysis is mandatory for novel derivatives to confirm C/H/N/S ratios .

Advanced Research Questions

Q. How does the bis(2-chloroethyl)amino group influence the compound’s mechanism of action, particularly in biological systems?

- Methodological Answer : The bis(2-chloroethyl)amino moiety is a DNA alkylating agent , forming covalent adducts with guanine N7 positions, leading to crosslinking and apoptosis. To study this:

- Use plasmid relaxation assays to visualize DNA intercalation/alkylation.

- Quantify cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Compare activity to structurally related compounds (e.g., N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]butyl]-9-acridinamine ) to isolate the role of the ethylthio linker .

Q. How can researchers resolve contradictions in mutagenicity data reported for acridine derivatives with chloroethyl groups?

- Methodological Answer : Discrepancies may arise from differences in:

- Test systems : Bacterial reverse mutation assays (e.g., Ames test) vs. mammalian cell micronucleus assays. For example, reports mutagenicity at 10 µg/plate in Salmonella but lacks mammalian data.

- Metabolic activation : Include S9 liver homogenates to simulate in vivo metabolism.

- Dose-response curves : Use nonlinear regression models to distinguish threshold effects .

Q. What strategies optimize the compound’s stability during in vitro assays, given its propensity to decompose into toxic byproducts?

- Methodological Answer :

- Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of chloroethyl groups.

- Buffering : Use pH 7.4 phosphate buffers with 1 mM DTT to stabilize thioether bonds.

- Decomposition Monitoring : Track Cl⁻ release via ion chromatography and NOx via Griess assay during long-term experiments .

Q. How do structural modifications (e.g., acridine ring substitution or linker length) affect biological activity?

- Methodological Answer :

- Acridine Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-position to enhance DNA intercalation. Compare IC50 values in cytotoxicity assays .

- Linker Optimization : Replace the ethylthio group with methylthio or propylthio variants (as in ) and assess solubility/logP via shake-flask methods.

- Molecular Dynamics Simulations : Model DNA binding affinity with modified structures to guide rational design .

Safety and Compliance

Q. What safety protocols are essential when handling this compound, given its mutagenic and decomposition risks?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods (ALARA principle).

- Waste Disposal : Neutralize residual compound with 10% sodium thiosulfate to detoxify chloroethyl groups before disposal .

- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and treat with 5% NaOH to hydrolyze active groups .

Data Interpretation

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify bioavailability limitations.

- Metabolite Profiling : Use HPLC-MS to detect active/toxic metabolites (e.g., dechlorinated derivatives) that may explain efficacy gaps .

- Species-Specific Differences : Compare metabolic enzymes (e.g., CYP450 isoforms) between human and animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.